molecular formula C17H23N5O2 B2575277 6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-81-0

6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2575277
CAS RN: 887671-81-0
M. Wt: 329.404
InChI Key: VVPDRSZYTYNDNB-UHFFFAOYSA-N
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Description

6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a chemical compound that belongs to the family of purine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound is known to exhibit several biochemical and physiological effects, making it an attractive candidate for use in various experiments.

Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, due to their unique structural features, offer a wide range of biological and pharmacological activities. These compounds are essential in therapeutic and agrochemical applications. Their significance in drug discovery is underlined by the existence of several medications based on the hydantoin scaffold, such as phenytoin and nitrofurantoin. The versatility of hydantoin derivatives stems from their ability to act as hydrogen bond donors and acceptors, which is crucial for their interaction with biological targets. The synthesis of hydantoin using methods like the Bucherer-Bergs reaction is a focal point of research, highlighting its role in the creation of non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives are critical in the pharmaceutical industry, particularly in manufacturing antifungal and bactericidal drugs such as ketoconazole, clotrimazole, imazilil, and prochloraz. The role of imidazole derivatives extends to the pesticide industry, showcasing their versatility. This review focuses on new compounds synthesized for antimicrobial purposes, emphasizing the need for novel derivatives to combat microbial resistance and inhibit the growth of new strains of organisms (2022).

Synthetic Routes and Applications of Oxadiazoles

Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are prominent in various scientific fields, including pharmacology and material science. These compounds are highlighted for their synthetic accessibility and the potential in developing fluorescent frameworks and chemosensors. Their applications in metal-ion sensing are of particular interest due to their high photoluminescent quantum yield and excellent thermal and chemical stability (Sharma et al., 2022).

Ionic Liquids in Carbon Dioxide Utilization

The use of ionic liquids as catalysts for converting carbon dioxide into linear and cyclic carbonates showcases innovative progress in environmental chemistry. This review highlights various catalysts employed for efficient dimethyl carbonate production, emphasizing recent advances and the benefits of using ionic liquid-based catalysts on different supporting materials (Chaugule et al., 2017).

properties

IUPAC Name

6-cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-9-20-15(23)13-14(19(3)17(20)24)18-16-21(13)10-11(2)22(16)12-7-5-6-8-12/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPDRSZYTYNDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6497182

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